1-Ethyl 2-methyl 4H-imidazo(2,1-c)(1,4)benzoxazine-1,2-dicarboxylate
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Overview
Description
1-Ethyl 2-methyl 4H-imidazo(2,1-c)(1,4)benzoxazine-1,2-dicarboxylate is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl 2-methyl 4H-imidazo(2,1-c)(1,4)benzoxazine-1,2-dicarboxylate typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl 2-methyl 4H-imidazo(2,1-c)(1,4)benzoxazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-Ethyl 2-methyl 4H-imidazo(2,1-c)(1,4)benzoxazine-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Ethyl 2-methyl 4H-imidazo(2,1-c)(1,4)benzoxazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Aryl-2H,4H-imidazo[4,5-d][1,2,3]triazoles: These compounds share a similar imidazole core and are synthesized using similar methods.
Imidazole-containing compounds: These compounds have diverse biological activities and are used in various applications.
Uniqueness
1-Ethyl 2-methyl 4H-imidazo(2,1-c)(1,4)benzoxazine-1,2-dicarboxylate is unique due to its specific substitution pattern and the presence of both imidazole and benzoxazine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
82296-10-4 |
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Molecular Formula |
C15H14N2O5 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
1-O-ethyl 2-O-methyl 4H-imidazo[2,1-c][1,4]benzoxazine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H14N2O5/c1-3-21-15(19)13-12(14(18)20-2)16-11-8-22-10-7-5-4-6-9(10)17(11)13/h4-7H,3,8H2,1-2H3 |
InChI Key |
OCZBNIAQEITCEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C3=CC=CC=C3OC2)C(=O)OC |
Origin of Product |
United States |
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